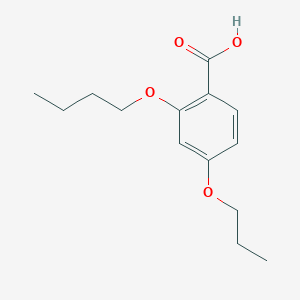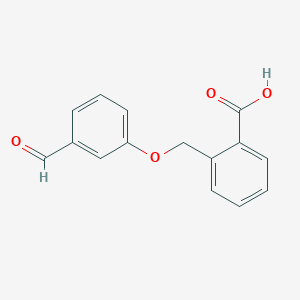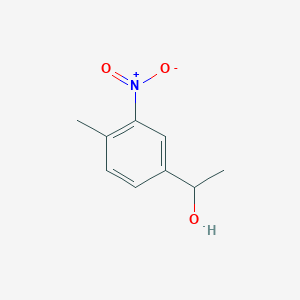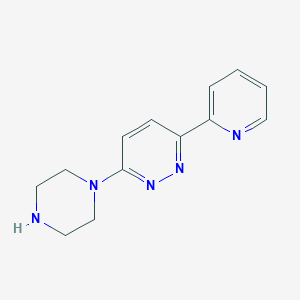
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Übersicht
Beschreibung
Synthesis Analysis
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process involved the use of various compounds and techniques, demonstrating the complexity and precision required in the creation of these derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives have been synthesized and evaluated for their potential antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial efficacy is determined through methods like the agar diffusion test, and the minimum inhibitory concentration (MIC) values are calculated to assess potency.
Antipsychotic Drug Development
The compound’s structure, which includes piperazine moieties, is significant in medicinal chemistry. Piperazine derivatives are known for their biological activities, including antiviral, antimicrobial, and antipsychotic effects . As such, 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives can be used as dopamine and serotonin antagonists, contributing to the development of new antipsychotic medications.
Anti-Tubercular Agents
Research has indicated that derivatives of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine can be potent anti-tubercular agents. Novel substituted derivatives have been designed and synthesized, showing significant activity against Mycobacterium tuberculosis with promising inhibitory concentrations (IC50) values . These findings suggest potential applications in developing new treatments for tuberculosis, especially in drug-resistant strains.
Pain Management
Compounds containing the piperazine structure have been investigated for their antinociceptive properties, acting as antagonists for histamine H3 and sigma-1 receptors . This dual activity suggests that 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives could be used in pain management, potentially leading to the development of novel pain therapies.
Drug Discovery and Development
The hybrid structure of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine, which includes both isothiazole and piperazine components, makes it a valuable scaffold in drug discovery. Its derivatives can serve as pharmacophores, the central components of drugs that bind to biological targets, thus playing a crucial role in the design and development of new pharmacological agents .
Antimicrobial Research
Beyond antibacterial activity, piperazine derivatives also exhibit a broad range of antimicrobial effects. This includes potential applications in combating various microbial infections, with studies showing activity against fungi and other microorganisms . The compound’s versatility in this field makes it a candidate for further exploration in antimicrobial drug development.
Antiviral Applications
The piperazine moiety is associated with antiviral activities, including action against HIV-1 . Derivatives of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine could be explored for their potential use in treating viral infections, contributing to the ongoing search for effective antiviral drugs.
Receptor Agonistic Activity
Piperazine derivatives are known to exhibit MC4 receptor agonistic activity . This receptor is involved in regulating food intake and energy homeostasis, suggesting that 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives could have applications in treating conditions like obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
3-piperazin-1-yl-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-2-6-15-11(3-1)12-4-5-13(17-16-12)18-9-7-14-8-10-18/h1-6,14H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXYZOJJTYDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)
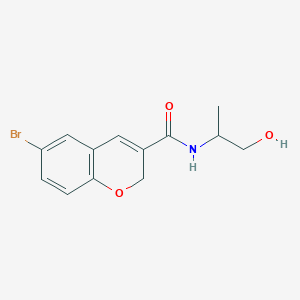



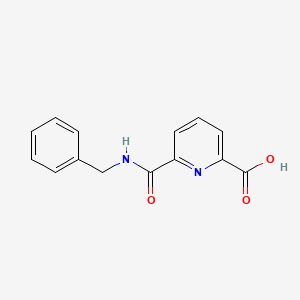
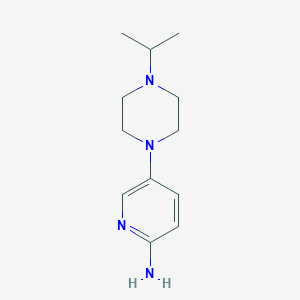

![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
